molecular formula C6H11NO2 B12978004 (5S,6R)-5,6-Dimethylmorpholin-3-one

(5S,6R)-5,6-Dimethylmorpholin-3-one

Cat. No.: B12978004
M. Wt: 129.16 g/mol
InChI Key: RNONBEOFYROAMW-CRCLSJGQSA-N
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Description

(5S,6R)-5,6-Dimethylmorpholin-3-one is a chiral compound with a morpholine ring substituted with two methyl groups at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5,6-Dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-butanediol with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5,6-Dimethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-5,6-Dimethylmorpholin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicine, this compound derivatives have potential as therapeutic agents. They can be explored for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (5S,6R)-5,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity by binding to the active site or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-5,6-Dimethylmorpholin-3-one: A stereoisomer with different spatial arrangement of the methyl groups.

    (5R,6R)-5,6-Dimethylmorpholin-3-one: Another stereoisomer with distinct properties.

    N-Methylmorpholine: A related compound with a single methyl group on the nitrogen atom.

Uniqueness

(5S,6R)-5,6-Dimethylmorpholin-3-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis, and its reactivity allows for diverse chemical transformations.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(5S,6R)-5,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

RNONBEOFYROAMW-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@H](OCC(=O)N1)C

Canonical SMILES

CC1C(OCC(=O)N1)C

Origin of Product

United States

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